molecular formula C4H7BrN2S B1392328 1,3-Thiazol-5-ylmethylamine hydrobromide CAS No. 1215667-23-4

1,3-Thiazol-5-ylmethylamine hydrobromide

Cat. No. B1392328
CAS RN: 1215667-23-4
M. Wt: 195.08 g/mol
InChI Key: KCRWSAWDSHBBCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1,3-Thiazol-5-ylmethylamine hydrobromide” is a chemical compound with the molecular formula C4H6N2S.BrH . It has a molecular weight of 195.1 and is related to the thiazole family of heterocyclic compounds .


Molecular Structure Analysis

The molecular structure of “1,3-Thiazol-5-ylmethylamine hydrobromide” consists of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The compound also includes a bromide ion .

Scientific Research Applications

Antitumor and Cytotoxic Activity

Thiazoles have been reported to possess antitumor and cytotoxic activities. For instance, certain thiazole derivatives have demonstrated potent effects on human tumor cell lines, including prostate cancer . It’s plausible that 1,3-Thiazol-5-ylmethylamine hydrobromide could be researched for similar antitumor properties.

Drug Discovery

Thiazole derivatives are often explored in drug discovery due to their diverse biological activities. They can serve as building blocks for pharmaceuticals targeting various diseases .

Organic Synthesis

Thiazoles are used in organic synthesis as intermediates to create more complex chemical structures. This application could extend to 1,3-Thiazol-5-ylmethylamine hydrobromide as a precursor or intermediate in synthetic pathways .

Polymer Chemistry

In polymer chemistry, thiazoles can contribute to the synthesis of polymers with specific properties. Their incorporation into polymers could enhance stability or confer other desirable characteristics .

Supramolecular Chemistry

Thiazoles can play a role in supramolecular chemistry where they might be used to build molecular structures with specific functions or interactions .

Bioconjugation

The use of thiazoles in bioconjugation involves attaching biomolecules to other structures, which could be useful in various biochemical applications .

Fluorescent Imaging

Some thiazole derivatives are fluorescent and can be used for imaging purposes in biological research .

Materials Science

Thiazoles have potential applications in materials science due to their structural properties. They could be used to develop new materials with unique characteristics .

Safety and Hazards

The safety data sheet for a related compound, “1,3-thiazol-5-ylmethylamine”, indicates that it may cause skin irritation and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1,3-thiazol-5-ylmethanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S.BrH/c5-1-4-2-6-3-7-4;/h2-3H,1,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCRWSAWDSHBBCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=N1)CN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Thiazol-5-ylmethylamine hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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